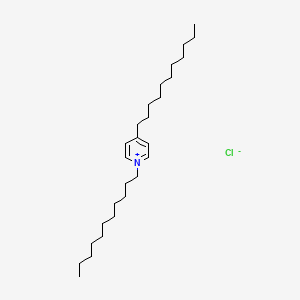![molecular formula C14H15BrOSn B14376682 2-[Bromo(diphenyl)stannyl]ethan-1-ol CAS No. 89687-65-0](/img/structure/B14376682.png)
2-[Bromo(diphenyl)stannyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bromo(diphenyl)stannyl]ethan-1-ol is an organotin compound characterized by the presence of a tin atom bonded to two phenyl groups, a bromine atom, and an ethan-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(diphenyl)stannyl]ethan-1-ol typically involves the reaction of diphenyltin dichloride with an appropriate brominating agent, followed by the introduction of the ethan-1-ol group. One common method involves the following steps:
Bromination: Diphenyltin dichloride is reacted with bromine or N-bromosuccinimide (NBS) to form diphenyltin dibromide.
Alcohol Addition: The diphenyltin dibromide is then reacted with ethylene glycol or a similar alcohol under controlled conditions to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent alcohol addition reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bromo(diphenyl)stannyl]ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, where it acts as a tin reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new organotin compounds with different substituents.
Oxidation: Formation of tin oxides or hydroxides.
Reduction: Formation of reduced tin species or dehalogenated products.
Wissenschaftliche Forschungsanwendungen
2-[Bromo(diphenyl)stannyl]ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Materials Science: Utilized in the preparation of organotin polymers and materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 2-[Bromo(diphenyl)stannyl]ethan-1-ol involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom and the tin center. The compound can form coordination complexes with other molecules, facilitating reactions such as substitution and coupling. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyltin Dichloride: Similar structure but with chlorine atoms instead of bromine.
Triphenyltin Hydroxide: Contains three phenyl groups and a hydroxide group.
Tributyltin Chloride: Contains three butyl groups and a chlorine atom.
Uniqueness
2-[Bromo(diphenyl)stannyl]ethan-1-ol is unique due to the presence of both a bromine atom and an ethan-1-ol group, which confer distinct reactivity and potential applications compared to other organotin compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis and catalysis.
Eigenschaften
CAS-Nummer |
89687-65-0 |
|---|---|
Molekularformel |
C14H15BrOSn |
Molekulargewicht |
397.88 g/mol |
IUPAC-Name |
2-[bromo(diphenyl)stannyl]ethanol |
InChI |
InChI=1S/2C6H5.C2H5O.BrH.Sn/c2*1-2-4-6-5-3-1;1-2-3;;/h2*1-5H;3H,1-2H2;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
RCKJGYVUYQQWLC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](CCO)(C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


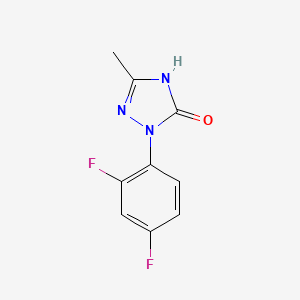
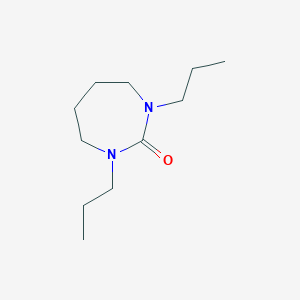

![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
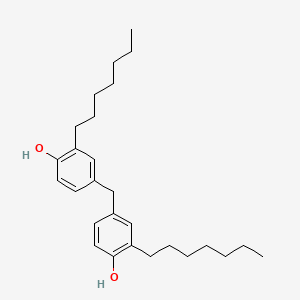

![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
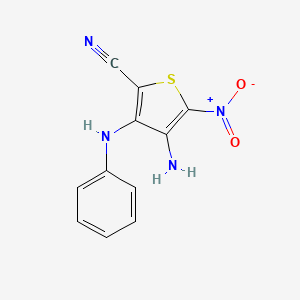
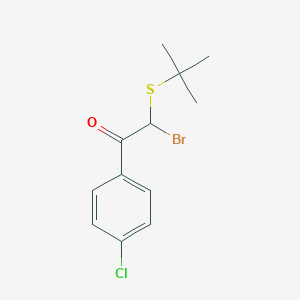

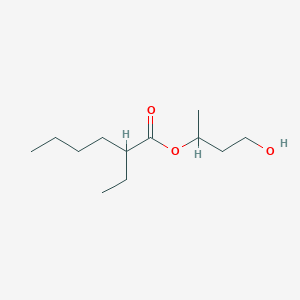
![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)
